molecular formula C10H14O3 B1611555 Spiro[bicyclo[3.2.1]octane-8,2'-[1,3]dioxolan]-3-one CAS No. 70260-47-8

Spiro[bicyclo[3.2.1]octane-8,2'-[1,3]dioxolan]-3-one

Cat. No. B1611555
CAS RN: 70260-47-8
M. Wt: 182.22 g/mol
InChI Key: GXXDQCQJQADFEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Spiro compounds are a class of organic compounds that have two molecular rings joined by one atom, which is called the spiroatom . The spiroatom in “Spiro[bicyclo[3.2.1]octane-8,2’-[1,3]dioxolan]-3-one” is likely a carbon atom. The compound also appears to contain a bicyclo[3.2.1]octane structure, which is a type of hydrocarbon with two fused cyclopropane rings . The “[1,3]dioxolan” part suggests the presence of a 1,3-dioxolane ring, which is a type of acetal, a functional group characterized by a carbon atom connected to two -OR groups and two other groups .


Molecular Structure Analysis

The molecular structure of “Spiro[bicyclo[3.2.1]octane-8,2’-[1,3]dioxolan]-3-one” is likely complex due to the presence of multiple rings . The compound appears to have a spiro configuration, with two rings sharing a single atom . The bicyclo[3.2.1]octane structure suggests a fused ring system, while the 1,3-dioxolane ring introduces oxygen atoms into the structure .

properties

IUPAC Name

spiro[1,3-dioxolane-2,8'-bicyclo[3.2.1]octane]-3'-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O3/c11-9-5-7-1-2-8(6-9)10(7)12-3-4-13-10/h7-8H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXXDQCQJQADFEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(=O)CC1C23OCCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90501112
Record name 3H-Spiro[bicyclo[3.2.1]octane-8,2'-[1,3]dioxolan]-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90501112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Spiro[bicyclo[3.2.1]octane-8,2'-[1,3]dioxolan]-3-one

CAS RN

70260-47-8
Record name 3H-Spiro[bicyclo[3.2.1]octane-8,2'-[1,3]dioxolan]-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90501112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Spiro[bicyclo[3.2.1]octane-8,2'-[1,3]dioxolan]-3-one
Reactant of Route 2
Spiro[bicyclo[3.2.1]octane-8,2'-[1,3]dioxolan]-3-one
Reactant of Route 3
Spiro[bicyclo[3.2.1]octane-8,2'-[1,3]dioxolan]-3-one
Reactant of Route 4
Reactant of Route 4
Spiro[bicyclo[3.2.1]octane-8,2'-[1,3]dioxolan]-3-one
Reactant of Route 5
Spiro[bicyclo[3.2.1]octane-8,2'-[1,3]dioxolan]-3-one
Reactant of Route 6
Spiro[bicyclo[3.2.1]octane-8,2'-[1,3]dioxolan]-3-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.